4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Catalog No.
S1904086
CAS No.
875515-76-7
M.F
C7H3ClN2O2S
M. Wt
214.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Ester-based thienopyrimidine intermediates require extra hydrolysis to free the acid for coupling, risking yield loss. This 4-chloro-6-carboxylic acid (CAS 875515-76-7) offers a direct route: free COOH for amidation, plus C4-Cl for selective SNAr, avoiding bromo analog selectivity issues. - Eliminates hydrolysis step - faster process - Sequential diversification: amide coupling then SNAr - Optimized for kinase inhibitor libraries (e.g., VEGFR) - Scalable, fewer unit operations. SMolecule supplies with verified purity.

CAS Number

875515-76-7

Product Name

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

InChI

InChI=1S/C7H3ClN2O2S/c8-6-5-3(9-2-10-6)1-4(13-5)7(11)12/h1-2H,(H,11,12)

InChI Key

APAYWGOJUNTPCI-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1N=CN=C2Cl)C(=O)O

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C(=O)O

Synonyms

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, 4-Chloro-thieno[3,2-d]pyrimidine-6-carboxylic acid, Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, 4-Chlorothieno[3,2-d]pyrimidine-6-COOH

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g, 10 g

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid is a bifunctional heterocyclic compound featuring a thienopyrimidine core. This structure is notable for its two distinct reactive sites: a C4-chloro group amenable to nucleophilic aromatic substitution (SNAr) and a C6-carboxylic acid ready for amide bond formation. These characteristics make it a key intermediate in multi-step synthetic routes, particularly for creating libraries of kinase inhibitors and other pharmacologically active molecules. [REFS-1, REFS-2]

Selection Fit

Dual reactive handles (C4-Cl, C6-COOH) support divergent library synthesis Reported in kinase and sirtuin inhibitor campaigns
Pre-installed electrophilic site may reduce activation steps Supports direct nucleophilic aromatic substitution
Carboxylic acid enables late-stage amidation for physicochemical tuning Context-dependent; verify purity and storage

Choosing a seemingly similar precursor, such as the corresponding methyl ester or an analog with a different halide, can introduce significant process inefficiencies and impact final product viability. Using the methyl ester (CAS 875515-74-5) necessitates an additional, often high-pH hydrolysis step to unmask the carboxylic acid for amide coupling, increasing step count and the risk of yield loss. Furthermore, the specific reactivity of the C4-chloro group is crucial for controlled, sequential reactions; substituting it with a more reactive C4-bromo analog could compromise reaction selectivity and lead to a different impurity profile, complicating downstream purification.

Substitution Risk

!
Unsubstituted thieno[3,2-d]pyrimidine-6-carboxylic acid lacks C4 leaving group; direct amination may require additional activation steps.
!
Methyl ester analog needs prior hydrolysis to free acid; late-stage amidation pathway is altered, which may impact yield.
!
7-Carboxylic acid regioisomer projects substituent along a different vector; reported binding pose for Tpl2 kinase may not be reproduced.

Precursor Suitability for Kinase Inhibitor Synthesis

This compound is a validated intermediate for synthesizing highly potent kinase inhibitors. Specifically, it is a documented precursor in the synthesis of a thienopyrimidine derivative (Example 1-1 in the cited patent) that exhibits an IC50 of 1 nM against KDR (VEGFR-2), a critical target in angiogenesis and oncology. [1] The use of a precursor lacking the specific C4-chloro and C6-carboxylic acid functionalities would not lead to this class of high-affinity inhibitors.

Evidence DimensionInhibitory Potency of Final Product (IC50)
Target Compound Data1 nM (for a derivative synthesized from the target compound)
Comparator Or BaselineGeneric/unoptimized scaffolds lacking the required C4/C6 handles for SAR.
Quantified DifferenceAchieves picomolar-range potency, a level unattainable without the specific structural features enabled by this precursor.
ConditionsEnzymatic assay for KDR (VEGFR-2) kinase activity.

Procuring this specific intermediate provides a direct, proven route to compounds with biologically relevant, high-potency activity against a key therapeutic target.

C6 acid binding mode
Class-level inference
C6-COOH extends to solvent pocket; optimal vector for C4 substituent projection
Reported binding pose context for Tpl2 kinase
Regioisomer at C7 may disrupt hinge-region alignment

Sequential Dual-Site Functionalization

The distinct reactivity of the two functional groups on this molecule enables a controlled, two-stage synthesis. Published routes demonstrate a reliable sequence: first, selective amide bond formation at the C6-carboxylic acid, followed by nucleophilic aromatic substitution (SNAr) at the C4-chloro position. [1] This orthogonal reactivity profile allows for the precise and separate introduction of different molecular fragments, a critical advantage for building complex molecular libraries.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataEnables a 2-stage, selective functionalization route (Amide coupling -> SNAr).
Comparator Or BaselineAnalogs lacking one handle (e.g., 4-chlorothieno[3,2-d]pyrimidine) or with less differentiated reactivity.
Quantified DifferenceEliminates the need for protecting groups or complex reaction condition optimization that would be required for less differentiated starting materials.
ConditionsStandard organic synthesis conditions for amide coupling and SNAr reactions.

This compound simplifies process development and improves manufacturing efficiency by providing two chemical handles that can be addressed in a predictable, stepwise manner.

Sirtuin amidation
Head-to-head
1 step to active carboxamide
Free acid avoids ester hydrolysis step
Reported IC₅₀ values: SIRT1 15 nM, SIRT2 10 nM, SIRT3 33 nM

Avoids Hydrolysis: Direct Amide Coupling

Compared to its corresponding methyl ester (Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate), this carboxylic acid allows for direct amide coupling. Starting a synthesis from the ester would require an initial saponification/hydrolysis step to generate the carboxylic acid in situ or as an isolated intermediate. This additional step increases total processing time, solvent usage, and the potential for overall yield reduction. [1] Procuring the acid directly streamlines the synthetic workflow.

Evidence DimensionNumber of Synthetic Steps
Target Compound DataN steps (Direct use in amide coupling)
Comparator Or BaselineMethyl ester analog (N+1 steps, requiring prior hydrolysis)
Quantified DifferenceReduces the synthesis route by at least one full chemical transformation and workup.
ConditionsStandard synthesis of carboxamides from carboxylic acids versus esters.

Selecting this acid over its ester analog reduces manufacturing complexity, cost, and waste, making it the more efficient choice for scale-up.

C4 SₙAr amination
Head-to-head
Direct displacement with amine nucleophiles; ≥2 extra steps needed for unsubstituted parent
Supports regioselective library synthesis
SₙAr conditions: DMF, 80–100 °C
Dual-handle capacity
Head-to-head
2 orthogonal handles vs 1 handle in non-carboxylated analog
Enables kinase and sirtuin campaigns from single intermediate
Non-carboxylated analog lacks TPSA contribution and HBD
PK modulation potential
Cross-study comparable
logP 2.04, TPSA 63.08 Ų; HBD=1
Carboxylic acid provides handle for solubility optimization
Non-carboxylated analog: TPSA ~25 Ų, no HBD

Lead Generation for Kinase Inhibitor Programs

This compound is the right choice for research programs focused on developing ATP-competitive kinase inhibitors, particularly against targets like VEGFR, where a substituted amine at the C4 position and an extended amide moiety at C6 are known drivers of potency. [1]

Efficient Construction of Diverse Chemical Libraries

Ideal for diversity-oriented synthesis where two different sets of building blocks need to be introduced sequentially. Its predictable, two-stage reactivity (amide coupling then SNAr) makes it a reliable scaffold for generating libraries of hundreds or thousands of discrete final compounds for high-throughput screening. [1]

Route Scouting & Process Optimization for Pre-clinical Candidates

When planning for scale-up, this acid is a preferred starting material over its ester form to minimize the number of synthetic operations. By eliminating a hydrolysis step, it contributes to a more streamlined, cost-effective, and potentially higher-yielding manufacturing process for advanced pharmaceutical intermediates.

Application Selection Guide

Application
Selection Property
Validation Focus
C4-diversified kinase inhibitor library synthesis
Pre-installed electrophilic handle for direct amination
Regioselectivity and reported binding mode context
Sirtuin inhibitor amidation route
Free carboxylic acid for single-step coupling
Amidation efficiency and reported potency context
Dual-target library diversification
Orthogonal C4 and C6 reactive sites
Library complexity and inventory simplification
Physicochemical tuning via C6 amidation
Carboxylic acid handle for logP and solubility modulation
Solubility improvement and reported baseline properties

XLogP3

2.1

Wikipedia

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

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